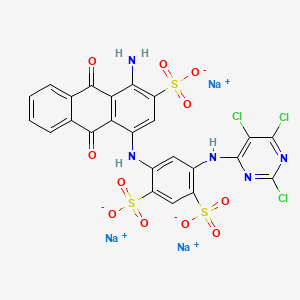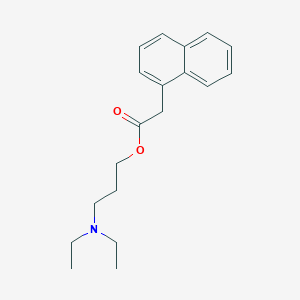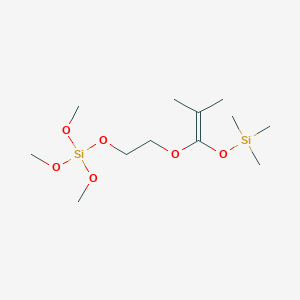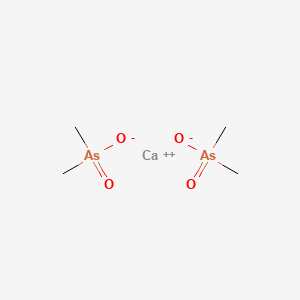
Calcium cacodylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium cacodylate: is an organoarsenic compound with the chemical formula Ca[(CH₃)₂AsO₂]₂ . It is a derivative of cacodylic acid and is used primarily as a buffering agent in biological and chemical research. The compound is known for its stability and effectiveness in maintaining pH levels in various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions: Calcium cacodylate can be synthesized by neutralizing cacodylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cacodylic acid in water and then adding the calcium compound slowly while maintaining the pH at around 7. The mixture is then heated to ensure complete reaction and the resulting solution is filtered to remove any insoluble impurities.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cacodylic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: Calcium cacodylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form dimethylarsine.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Arsenic acid derivatives.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the substituent.
科学的研究の応用
Chemistry: Calcium cacodylate is used as a buffering agent in various chemical reactions to maintain a stable pH. It is also used in the synthesis of other organoarsenic compounds.
Biology: In biological research, this compound is used as a buffer in electron microscopy and protein crystallography. It helps in preserving the structure of biological samples during preparation and imaging.
Medicine: While not commonly used directly in medicine, this compound’s derivatives have been studied for their potential therapeutic applications, including as anticancer agents.
Industry: In industrial applications, this compound is used in the production of herbicides and pesticides. It is also used in the manufacturing of certain types of glass and ceramics.
作用機序
Calcium cacodylate exerts its effects primarily through its buffering capacity. It maintains a stable pH in various experimental conditions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to maintain the desired pH levels.
類似化合物との比較
Sodium cacodylate: Another buffering agent used in similar applications but with sodium as the cation.
Potassium cacodylate: Similar to sodium cacodylate but with potassium as the cation.
Cacodylic acid: The parent compound from which calcium cacodylate is derived.
Uniqueness: this compound is unique in its ability to provide a stable pH in a variety of experimental conditions, making it highly valuable in both chemical and biological research. Its stability and effectiveness as a buffer set it apart from other similar compounds.
特性
CAS番号 |
5785-43-3 |
|---|---|
分子式 |
C4H12As2CaO4 |
分子量 |
314.06 g/mol |
IUPAC名 |
calcium;dimethylarsinate |
InChI |
InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
InChIキー |
PUHDXXBRQTYHRJ-UHFFFAOYSA-L |
正規SMILES |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


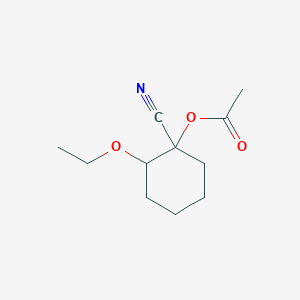
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
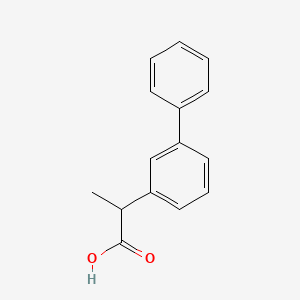
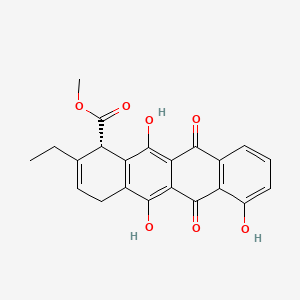
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

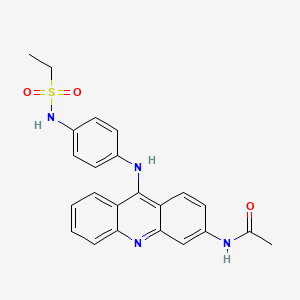
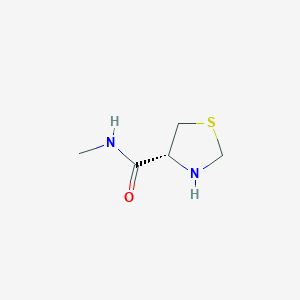
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
